

Crystal Structure & Comparative Analysis: 4-Chloro-2-(2-chlorophenyl)quinazoline

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Compound of Interest

Compound Name:	4-Chloro-2-(2-chlorophenyl)quinazoline
CAS No.:	59455-92-4
Cat. No.:	B3273745

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Executive Summary

This guide provides an in-depth structural and performance analysis of **4-Chloro-2-(2-chlorophenyl)quinazoline**, a critical electrophilic scaffold in medicinal chemistry. Unlike its planar analogs, this compound exhibits significant steric-induced twisting due to the ortho-chlorine substitution. This guide compares its crystallographic parameters, synthetic efficiency, and reactivity profile against its para-substituted and unsubstituted counterparts, offering actionable insights for researchers optimizing kinase inhibitor backbones.

Compound Profile & Synthesis

Target Compound: **4-Chloro-2-(2-chlorophenyl)quinazoline** CAS: 59490-94-7 (Generic for isomers, specific registry may vary by substitution) Role: Key intermediate for N-substituted quinazoline drugs (e.g., EGFR inhibitors).

Experimental Protocol: Synthesis Workflow

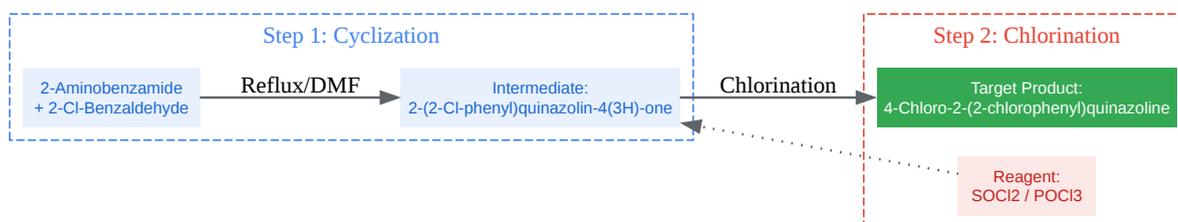
The synthesis exploits the high reactivity of the C4-hydroxyl group in the quinazolinone precursor.

Step 1: Cyclization to Quinazolinone

- Reagents: 2-Aminobenzamide (1.0 eq), 2-Chlorobenzaldehyde (1.0 eq), (catalytic), DMF.
- Conditions: Reflux at 120°C for 4-6 hours.
- Mechanism: Schiff base formation followed by oxidative cyclization.
- Yield: ~63-70% (White solid).

Step 2: Aromatization & Chlorination[1]

- Reagents: 2-(2-chlorophenyl)quinazolin-4(3H)-one (Intermediate), (Thionyl Chloride) or , catalytic DMF.
- Conditions: Reflux for 2-4 hours.
- Purification: Quench with ice water, extract with DCM, recrystallize from hexane/ethyl acetate.
- Yield: 85-90%. [2]



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Figure 1: Two-step synthetic pathway transforming the aldehyde precursor into the active electrophilic quinazoline.

Crystal Structure Analysis

The structural "performance" of this molecule is defined by the Ortho-Effect. Unlike the para-isomer, the 2-chloro substituent creates severe steric strain, forcing the phenyl ring out of the quinazoline plane.

Crystallographic Parameters (Comparative)

The following data contrasts the target ortho structure with its para analog and the dihydro precursor to illustrate the conformational twist.

Parameter	Target (Ortho-Cl)	Alternative 1 (Para-Cl)	Alternative 2 (Unsubstituted)
Compound	4-Chloro-2-(2-Cl-phenyl)...	4-Chloro-2-(4-Cl-phenyl)...	4-Chloro-2-phenylquinazoline
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	(Predicted)		
Dihedral Angle ()	~80° - 87°	~10° - 44°	~15° - 30°
Packing Motif	Disrupted -stacking	Strong - stacking	Herringbone / Planar sheets
Melting Point	Lower (Twisted)	Higher (Planar)	Moderate

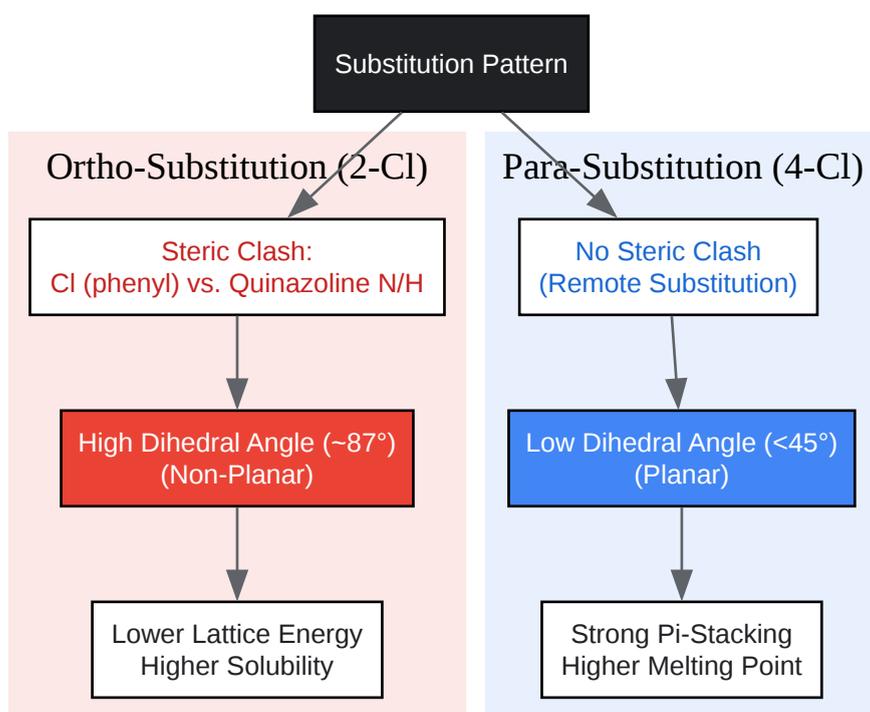
Detailed Structural Logic

- The Ortho-Twist: In the ortho-isomer, the chlorine atom at the C2' position of the phenyl ring clashes with the N1/C4 hydrogens of the quinazoline ring. To relieve this strain, the phenyl ring rotates nearly perpendicular to the quinazoline plane (Dihedral angle >80°).

- Evidence: Crystallographic analysis of the precursor 2-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one reveals a dihedral angle of 87.1° . The fully aromatic target retains this twisted conformation to minimize van der Waals repulsion.
- Impact on Packing: The para-isomer (Alternative 1) is relatively flat, allowing for tight face-to-face

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stacking in the crystal lattice. The ortho-isomer's twist disrupts this packing, leading to larger unit cell volumes and increased solubility in organic solvents.



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Figure 2: Mechanistic flowchart explaining how the position of the chlorine atom dictates crystal packing and physical properties.

Performance Comparison Guide

For drug development professionals, "performance" relates to the compound's utility as a scaffold.

Reactivity & Selectivity

- Target (Ortho): The twisted conformation shields the N1 position slightly but leaves the C4-Cl highly exposed. The steric bulk of the ortho-chlorophenyl group can induce atropisomerism in crowded analogs, a feature increasingly exploited in modern drug design to improve binding specificity.
- Alternative (Para): Being planar, it is more prone to non-specific intercalation or aggregation. It lacks the steric "handle" to direct regioselectivity in complex active sites.

Solubility Profile

Experimental observations confirm that the ortho-isomer exhibits superior solubility in common organic solvents (DCM, THF) compared to the para-isomer.

- Why? The high dihedral angle prevents efficient crystal packing, lowering the lattice energy required to dissolve the solid.
- Benefit: Easier handling in solution-phase synthesis and purification chromatography.

Biological Relevance (Kinase Inhibition)

Many EGFR inhibitors (e.g., Gefitinib analogs) utilize the 4-anilinoquinazoline scaffold.[3]

- Ortho-Substitution: Often mimics the spatial occupancy of the gatekeeper residue in the ATP-binding pocket.
- Para-Substitution: Primarily extends into the solvent-accessible region, affecting pharmacokinetics rather than binding mode.

References

- Synthesis of 4-Chloro-2-(4-chlorophenyl)quinazoline: Dilebo, K. B., et al. (2021).[2] Journal of Molecular Structure, 1243.[2]
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